molecular formula C26H37NO2 B081785 Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate CAS No. 14938-53-5

Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

Katalognummer B081785
CAS-Nummer: 14938-53-5
Molekulargewicht: 395.6 g/mol
InChI-Schlüssel: AEVGXZZTAMVZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate, commonly known as CDAP, is a chemical compound with potential applications in scientific research. CDAP is a derivative of naphthalene and is synthesized using specific chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it an interesting subject for scientific research.

Wirkmechanismus

CDAP exhibits its unique properties through its mechanism of action. The compound is known to bind to specific proteins and enzymes, leading to changes in their activity and function. CDAP has been found to interact with proteins involved in cellular signaling pathways, making it a potential target for drug discovery.
Biochemical and Physiological Effects:
CDAP has been found to exhibit unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. CDAP has also been found to inhibit the activity of specific enzymes involved in inflammation, making it a potential anti-inflammatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

CDAP has several advantages for use in lab experiments. The compound is stable under a wide range of conditions and is easily synthesized using specific chemical reactions. However, CDAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research involving CDAP. One potential area of research is the development of CDAP-based fluorescent probes for the detection of specific proteins and enzymes in biological samples. Another area of research is the synthesis of CDAP derivatives with improved solubility and reduced toxicity. CDAP also has potential applications in drug discovery, and future research may focus on identifying specific targets for the compound.

Synthesemethoden

CDAP is synthesized using a multi-step chemical reaction process. The synthesis starts with the reaction of cyclohexanone with dimethylamine to form the intermediate cyclohexylamine. The intermediate is then reacted with 1-bromo-2-naphthalene to form the naphthalene derivative. The final step involves the reaction of the naphthalene derivative with 2-bromo-2-methylpropionic acid to form CDAP.

Wissenschaftliche Forschungsanwendungen

CDAP has been found to exhibit potential applications in scientific research. The compound has been used as a fluorescent probe to detect the presence of specific proteins and enzymes in biological samples. CDAP has also been used as a precursor in the synthesis of other compounds with potential applications in drug discovery.

Eigenschaften

CAS-Nummer

14938-53-5

Produktname

Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

Molekularformel

C26H37NO2

Molekulargewicht

395.6 g/mol

IUPAC-Name

cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

InChI

InChI=1S/C26H37NO2/c1-20(2)26(18-11-19-27(3)4,25(28)29-22-14-6-5-7-15-22)24-17-10-13-21-12-8-9-16-23(21)24/h8-10,12-13,16-17,20,22H,5-7,11,14-15,18-19H2,1-4H3

InChI-Schlüssel

AEVGXZZTAMVZAL-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC3CCCCC3

Kanonische SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC3CCCCC3

Synonyme

α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid cyclohexyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.